(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(9H-fluoren-2-yl)ethan-1-imine]
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Overview
Description
(1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(9H-fluoren-2-yl)ethan-1-imine] is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is notable for its unique structure, which includes two fluorenyl groups attached to an ethane-1,2-diyl backbone through imine linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(9H-fluoren-2-yl)ethan-1-imine] typically involves the condensation reaction between 9H-fluoren-2-carbaldehyde and ethane-1,2-diamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or tetrahydrofuran (THF). The reaction mixture is stirred for several hours to ensure complete formation of the Schiff base. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the final product while reducing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
(1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(9H-fluoren-2-yl)ethan-1-imine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction of the imine groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The fluorenyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like THF or diethyl ether.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are conducted under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Corresponding oxides of the fluorenyl groups.
Reduction: Secondary amines derived from the reduction of imine groups.
Substitution: Nitrated or halogenated derivatives of the fluorenyl groups.
Scientific Research Applications
(1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(9H-fluoren-2-yl)ethan-1-imine] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential anticancer and antimicrobial activities, attributed to its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(9H-fluoren-2-yl)ethan-1-imine] is primarily based on its ability to form stable complexes with metal ions. The imine nitrogen atoms act as electron donors, coordinating with metal centers to form chelates. This coordination can enhance the reactivity of the metal center, making the compound useful in catalytic applications. Additionally, the compound’s planar structure allows for π-π interactions with aromatic systems, which can be exploited in the design of fluorescent probes and organic electronic materials .
Comparison with Similar Compounds
Similar Compounds
- (1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(9H-fluoren-2-yl)ethan-1-imine]
- 6,6’-(1E,1’E)-Ethane-1,2-diylbis(azan-1-yl-1-ylidene)bis(phenylmethan-1-yl-1-ylidene)bis(3-(octyloxy)phenol)
- (1E,1’E)-1,1’-(Pyridine-2,6-diyl)bis[N-(2,3,4,5,6-pentafluorophenyl)ethan-1-imine]
Uniqueness
(1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(9H-fluoren-2-yl)ethan-1-imine] is unique due to its dual fluorenyl groups, which impart distinct photophysical properties. These properties make it particularly suitable for applications in fluorescence-based sensing and organic electronics. Additionally, its ability to form stable metal complexes sets it apart from other Schiff bases, enhancing its utility in catalysis and coordination chemistry.
Properties
CAS No. |
66072-67-1 |
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Molecular Formula |
C32H28N2 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
1-(9H-fluoren-2-yl)-N-[2-[1-(9H-fluoren-2-yl)ethylideneamino]ethyl]ethanimine |
InChI |
InChI=1S/C32H28N2/c1-21(23-11-13-31-27(17-23)19-25-7-3-5-9-29(25)31)33-15-16-34-22(2)24-12-14-32-28(18-24)20-26-8-4-6-10-30(26)32/h3-14,17-18H,15-16,19-20H2,1-2H3 |
InChI Key |
RNGYPLIBVIDBBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCN=C(C)C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=CC5=C(C=C4)C6=CC=CC=C6C5 |
Origin of Product |
United States |
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